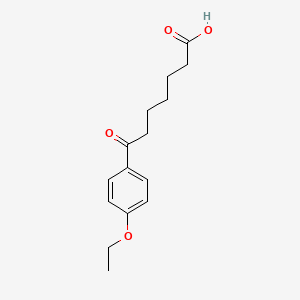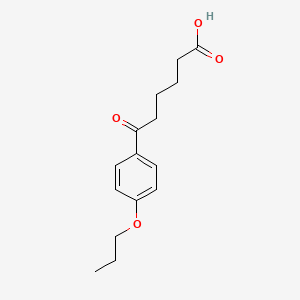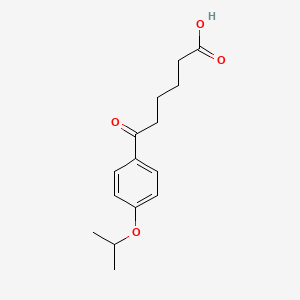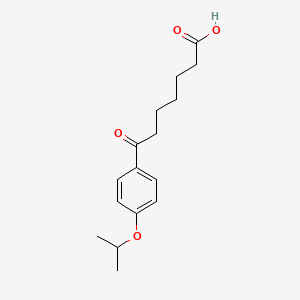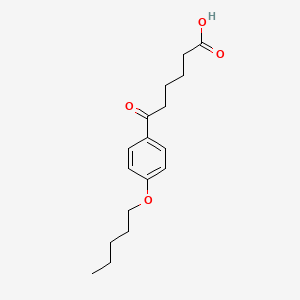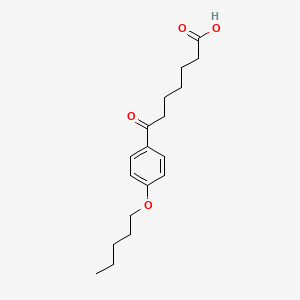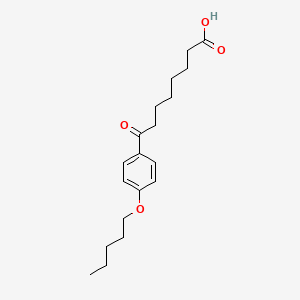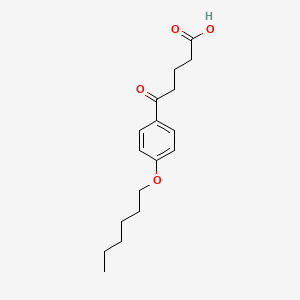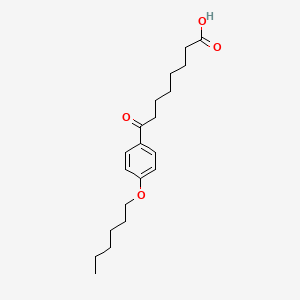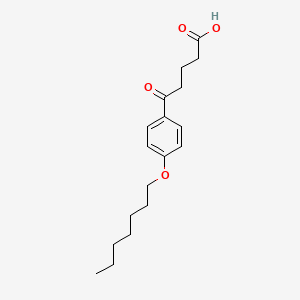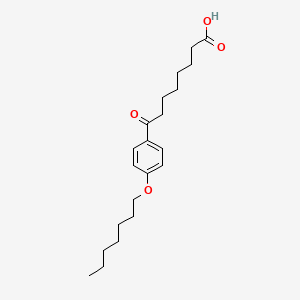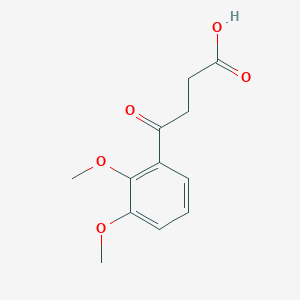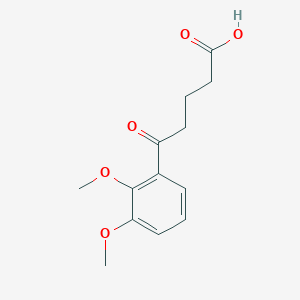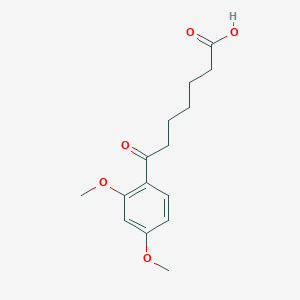![molecular formula C13H14O5 B1325832 2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-07-8](/img/structure/B1325832.png)
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid, also known as DMOB, is a synthetic compound that has gained interest in the scientific community due to its potential in various applications.
Aplicaciones Científicas De Investigación
Allosteric Effectors of Hemoglobin
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid and its derivatives have been explored as potential allosteric modifiers of hemoglobin. Research by Randad et al. (1991) showed that certain compounds structurally related to this acid were effective in decreasing the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Hydrogen Bonding Studies
The molecule has been involved in studies examining intermolecular hydrogen bonding. A study by Wash et al. (1997) found that a related compound, 2,2-dimethylbutynoic acid with a pyridone terminus, demonstrated significant hydrogen bonding, which was observed in various states including crystalline, solution, and gas phases (Wash et al., 1997).
Kinetic Resolution in Organic Chemistry
Sobolev et al. (2002) explored the use of derivatives of this compound in the kinetic resolution of certain esters. The study found that specific derivatives, when combined with Candida rugosa lipase, showed high stereoselectivity, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Antimicrobial Activity
Research into antimicrobial properties of derivatives of this compound has been conducted. Shastri et al. (2019) synthesized a series of derivatives and found them to exhibit significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Shastri, 2019).
Pharmaceutical Applications
The compound has been studied for its potential pharmaceutical applications. Laufer et al. (1994) examined a pyrrolizine derivative of this compound for its inhibitory activity against cyclo-oxygenase and 5-lipoxygenase enzymes, finding applications in analgesic, anti-inflammatory, and antiasthmatic treatments (Laufer et al., 1994).
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-13(2,12(15)16)6-9(14)8-3-4-10-11(5-8)18-7-17-10/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYYGDDNGZXXOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225956 |
Source


|
| Record name | α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid | |
CAS RN |
951894-07-8 |
Source


|
| Record name | α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

